![molecular formula C20H17ClN2O2 B14508281 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one CAS No. 62770-27-8](/img/structure/B14508281.png)
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one is a compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Vorbereitungsmethoden
The synthesis of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 2-chloroethylamine with a phenoxazine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while ensuring the purity of the final product.
Analyse Chemischer Reaktionen
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is similar to that of other phenoxazine derivatives, which are known for their anticancer properties .
Vergleich Mit ähnlichen Verbindungen
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Known for its strong antitumor properties and used in the treatment of various cancers.
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with DNA in a distinct manner, making it a valuable compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
62770-27-8 |
|---|---|
Molekularformel |
C20H17ClN2O2 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
9-[2-chloroethyl(ethyl)amino]benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-2-23(10-9-21)13-7-8-16-18(11-13)25-19-12-17(24)14-5-3-4-6-15(14)20(19)22-16/h3-8,11-12H,2,9-10H2,1H3 |
InChI-Schlüssel |
VCCWOSVORKEWBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCl)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14508209.png)
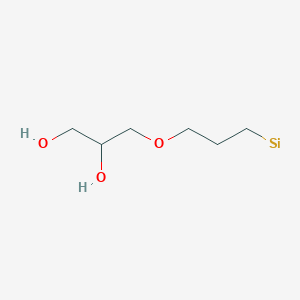
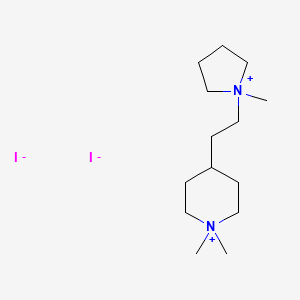

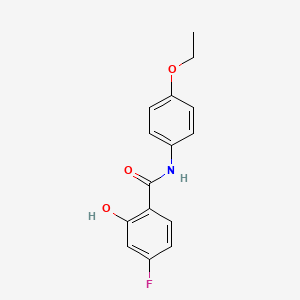
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
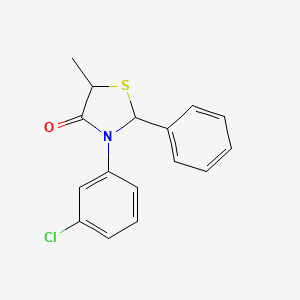
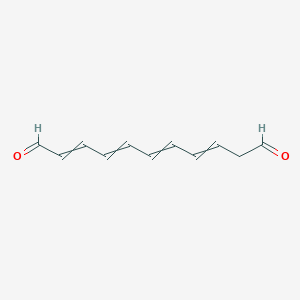
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
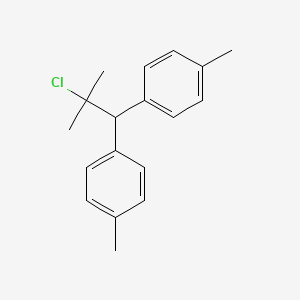

![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
